The synthesis of fosfomycin sodium can be achieved through various methods, primarily involving chemical reactions that yield the sodium salt form of fosfomycin. Two notable methods include:
The chemical synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, sodium hydroxide is often used to facilitate the conversion of phosphonomycin into its sodium salt form, with careful monitoring to prevent unwanted side reactions .
Fosfomycin sodium has a unique molecular structure characterized by an epoxide ring and a phosphonic acid group. Its chemical formula is CHOP, with a molecular weight of approximately 138.06 g/mol.
The structural formula can be represented as follows:
The presence of the epoxide ring contributes significantly to its reactivity and antibacterial properties, allowing it to interfere with bacterial cell wall synthesis effectively .
Fosfomycin sodium undergoes several chemical reactions that are integral to its function as an antibiotic. Key reactions include:
The reactivity of fosfomycin is primarily attributed to its strained epoxide structure, making it susceptible to nucleophilic attack by thiol groups present in bacterial enzymes .
Fosfomycin exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which plays a critical role in peptidoglycan biosynthesis—the essential component of bacterial cell walls. By binding to MurA, fosfomycin prevents the formation of UDP-N-acetylmuramic acid from phosphoenolpyruvate and UDP-N-acetylglucosamine.
The mechanism involves:
Studies indicate that fosfomycin retains activity against many strains resistant to other antibiotics due to this unique mechanism .
Thermal stability studies show that fosfomycin sodium maintains integrity at temperatures below 60°C but may decompose at higher temperatures, affecting its efficacy .
Fosfomycin sodium is primarily used in clinical settings for:
In addition, ongoing research explores its potential use against multidrug-resistant bacterial infections, highlighting its importance in modern antimicrobial therapy .
Fosfomycin was first isolated in 1969 from strains of Streptomyces fradiae found in soil samples collected from Mount Montgó, Spain, through a collaboration between Spanish researchers at Compañía Española de Penicilina y Antibióticos (CEPA) and Merck & Co. [4] [6]. Originally named phosphonomycin, its unique phosphonic acid structure and bactericidal properties distinguished it from other antibiotics of the era. The initial fermentation-derived compound was later synthesized chemically to enable large-scale production, involving epoxidation of cis-propenylphosphonic acid [6]. By 1971, industrial production commenced in Spain, marking the first step toward clinical availability [4].
Fosfomycin derivatives were developed to address bioavailability challenges:
Fosfomycin sodium (C₃H₅Na₂O₄P; MW 182.02 g/mol) is the disodium salt of fosfomycin [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid. Its structure features a highly reactive epoxide ring and a phosphonate group, which are critical for its bactericidal activity [5] [6].
Key Physicochemical Properties:
Property | Value | Significance |
---|---|---|
Solubility | 574 g/L in water (25°C) | Enables high-concentration IV formulations |
Molecular Weight | 182.02 g/mol | Enhances tissue penetration |
Stability | Degrades in acidic pH (<4.0) | Requires neutral IV solutions for storage |
Protein Binding | <5% | Promotes extensive tissue distribution |
Stereochemistry | (1R,2S) epoxide configuration | Essential for MurA enzyme inhibition |
The small molecular size and negligible protein binding facilitate penetration into diverse tissues, including kidneys, bone, lungs, and cerebrospinal fluid [1] [5]. Unlike tromethamine or calcium salts, fosfomycin sodium is hygroscopic and requires protection from moisture during storage [7] [9].
The clinical utility of fosfomycin depends on its salt formulation, which dictates pharmacokinetics and applications.
Comparative Properties of Fosfomycin Salts:
Property | Fosfomycin Sodium | Fosfomycin Tromethamine | Fosfomycin Calcium |
---|---|---|---|
Molecular Weight | 182.02 g/mol | 259.2 g/mol | 194.1 g/mol |
Bioavailability | ≤50% (oral); 100% (IV) | 34–58% (oral) | 12–37% (oral) |
Cmax (3g dose) | 276–370 mg/L (IV) | 21.8–32.1 mg/L (oral) | 6–7 mg/L (oral) |
Primary Use | Systemic infections (IV) | Uncomplicated UTI (oral) | Limited use (oral) |
Stability | Stable in neutral solutions | Alkaline-protected | Acid-labile |
Critical Differences:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: